Superior EGFR and v-Src PTK Inhibition: β-Hydroxyisovalerylshikonin vs. Shikonin
β-Hydroxyisovalerylshikonin demonstrates substantially stronger inhibition of protein tyrosine kinase (PTK) activity compared to its parent compound shikonin. The inhibition by β-HIVS of both EGFR and v-Src activities was characterized as 'much stronger than that by shikonin' in direct comparative experiments [1]. The β-hydroxyisovaleryl substituent on the side-chain hydroxyl of shikonin is identified as the structural determinant responsible for this differential antitumour activity [2].
| Evidence Dimension | PTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR IC50 = 0.7 μM; v-Src IC50 = 1 μM |
| Comparator Or Baseline | Shikonin: weaker inhibition (quantitative IC50 values not reported in primary study; described as 'much stronger' inhibition by β-HIVS) |
| Quantified Difference | β-HIVS IC50 values for EGFR and v-Src are 0.7 μM and 1 μM, respectively; shikonin inhibition was significantly weaker |
| Conditions | In vitro PTK activity assay using EGFR and v-Src; β-HIVS inhibition of v-Src was non-competitive with respect to ATP |
Why This Matters
Procurement of β-HIVS rather than shikonin is essential for experiments requiring potent, ATP-noncompetitive PTK inhibition with defined IC50 values against EGFR and v-Src.
- [1] Hashimoto S, Xu M, Masuda Y, Aiuchi T, Nakajo S, Cao J, Miyakoshi M, Ida Y, Nakaya K. Beta-hydroxyisovalerylshikonin is a novel and potent inhibitor of protein tyrosine kinases. Jpn J Cancer Res. 2002 Aug;93(8):944-51. doi: 10.1111/j.1349-7006.2002.tb01341.x. View Source
- [2] Rao Z, Liu X, Zhou W, Yi J, Li SS. Synthesis and antitumour activity of β-hydroxyisovalerylshikonin analogues. Eur J Med Chem. 2011 Sep;46(9):3934-41. doi: 10.1016/j.ejmech.2011.05.065. View Source
